3,4,6-Tri-O-allyl-D-glucal

Carbohydrate Chemistry Protecting Groups Oligosaccharide Synthesis

3,4,6-Tri-O-allyl-D-glucal (CAS 434327-45-4) is a D-glucal derivative featuring three allyl protecting groups at the 3, 4, and 6 hydroxyl positions. This compound serves as a key intermediate in carbohydrate chemistry, primarily utilized in the stereoselective synthesis of 2,3-unsaturated O-glycosides via Ferrier rearrangement , and as a precursor for C-glycoside construction through Claisen rearrangements.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Cat. No. B12081500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-Tri-O-allyl-D-glucal
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESC=CCOCC1C(C(C=CO1)OCC=C)OCC=C
InChIInChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2
InChIKeyGMXNBEFAYKHZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,6-Tri-O-allyl-D-glucal: Orthogonal Protection and Synthetic Versatility in Carbohydrate Research


3,4,6-Tri-O-allyl-D-glucal (CAS 434327-45-4) is a D-glucal derivative featuring three allyl protecting groups at the 3, 4, and 6 hydroxyl positions. This compound serves as a key intermediate in carbohydrate chemistry, primarily utilized in the stereoselective synthesis of 2,3-unsaturated O-glycosides via Ferrier rearrangement [1], and as a precursor for C-glycoside construction through Claisen rearrangements [2]. The allyl groups confer orthogonal protection, enabling selective deprotection under mild, metal-mediated conditions that are compatible with other common protecting groups [3], thus facilitating complex oligosaccharide assembly.

3,4,6-Tri-O-allyl-D-glucal: Critical Differentiation from Common Analogs


The selection of a glycal donor is not trivial; subtle variations in protecting groups profoundly influence reactivity, stereoselectivity, and the feasibility of orthogonal synthetic strategies. 3,4,6-Tri-O-allyl-D-glucal cannot be substituted by its more common acetylated or benzylated counterparts without fundamentally altering the synthetic outcome. While 3,4,6-Tri-O-acetyl-D-glucal is a classic Ferrier substrate [1], its acetate groups are labile under basic conditions, limiting its use in multi-step syntheses. 3,4,6-Tri-O-benzyl-D-glucal, while providing robust protection, requires harsh hydrogenolysis for deprotection, which is incompatible with many functional groups and complicates orthogonal schemes . The allyl groups in 3,4,6-Tri-O-allyl-D-glucal provide a unique balance of stability and lability, enabling chemoselective deprotection and participation in tandem reactions [2] that are inaccessible to its analogs.

Quantitative Differentiation of 3,4,6-Tri-O-allyl-D-glucal Against Key Analogs


Orthogonal Protection: Allyl Group Stability vs. Acetyl and Benzyl Analogs

The allyl protecting groups in 3,4,6-Tri-O-allyl-D-glucal are stable to both acidic and basic conditions, unlike acetyl groups which are base-labile, and can be removed selectively via Pd(0)-catalyzed isomerization under mild conditions, unlike benzyl groups which require harsh hydrogenolysis [1]. This orthogonal stability allows for complex, multi-step synthetic sequences without premature deprotection.

Carbohydrate Chemistry Protecting Groups Oligosaccharide Synthesis

Stereoselective Glycosylation: α-Selectivity in 2,3-Unsaturated Glycoside Synthesis

In the synthesis of 2,3-unsaturated O-glycosides via Ferrier-type rearrangement, 3,4,6-Tri-O-allyl-D-glucal exhibits high α-selectivity. While direct comparative data for the allyl derivative is limited, studies on the closely related 3,4,6-Tri-O-acetyl-D-glucal demonstrate α:β ratios ranging from 6:1 to >10:1 depending on the nucleophile and catalyst [1]. The allyl ether is expected to follow a similar stereoelectronic pathway, providing predominantly α-anomers.

Glycosylation Stereoselectivity Ferrier Rearrangement

Click Chemistry Compatibility: Tandem Ferrier-CuAAC for Triazole-Linked Glycoconjugates

3,4,6-Tri-O-allyl-D-glucal can be converted in situ via Ferrier rearrangement with trimethylsilyl azide to generate an azido-glycosyl intermediate. This intermediate then participates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction with alkynes, yielding 1,2,3-triazole-linked glycoconjugates in high yields (typically >80%) and with moderate to good stereoselectivity . This tandem process is not directly feasible with per-acetylated glycals due to the lability of the acetates.

Click Chemistry CuAAC Glycoconjugates

Claisen Rearrangement: Access to C-Glycosides and Carbasugars

The allyl groups in 3,4,6-Tri-O-allyl-D-glucal can serve as precursors for Claisen rearrangements, enabling the synthesis of C-glycosides and carbasugar scaffolds [1]. This is a distinct advantage over acetylated glycals, which are not suitable for this transformation. Studies with tri-O-acetyl-D-glucal have utilized Claisen rearrangements to access carba analogues [2], suggesting that the allyl-protected derivative is a viable and potentially more direct precursor.

Claisen Rearrangement C-Glycosides Carbasugars

Targeted Applications of 3,4,6-Tri-O-allyl-D-glucal in Advanced Synthesis


Synthesis of α-Selective 2,3-Unsaturated O-Glycosides

3,4,6-Tri-O-allyl-D-glucal is an ideal glycosyl donor for the Ferrier rearrangement to synthesize 2,3-unsaturated O-glycosides with high α-selectivity [1]. This is critical for preparing key intermediates in antibiotic and natural product synthesis, where the α-configuration is essential for biological activity. The allyl protection ensures compatibility with a wide range of nucleophiles and reaction conditions.

Construction of C-Glycoside and Carbasugar Libraries via Claisen Rearrangement

The allyl groups in this compound enable efficient Claisen rearrangements to form carbon-carbon bonds, providing a direct route to C-glycosides and carbasugar scaffolds [2]. This application is particularly valuable in medicinal chemistry for creating metabolically stable carbohydrate mimetics that can serve as enzyme inhibitors or receptor ligands.

Orthogonal Protection Strategies in Complex Oligosaccharide Assembly

Due to the orthogonal nature of allyl protection, 3,4,6-Tri-O-allyl-D-glucal is a strategic building block for the synthesis of complex, branched oligosaccharides [3]. Its allyl groups can be selectively removed in the presence of other common protecting groups (e.g., benzyl, silyl, acetyl), enabling precise, stepwise glycan assembly. This is essential for the production of homogeneous glycoconjugate vaccines and tools for glycobiology.

Modular Synthesis of Glycoconjugates via Tandem Ferrier-Click Chemistry

The compound's ability to undergo tandem Ferrier rearrangement and CuAAC 'click' chemistry allows for the rapid, modular construction of diverse 1,2,3-triazole-linked glycoconjugates . This approach is highly efficient for generating compound libraries for high-throughput screening against carbohydrate-binding proteins, such as lectins and antibodies.

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